

Foreword: Understanding a Versatile Naphthyl Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1-naphthol

Cat. No.: B1222171

[Get Quote](#)

Welcome to a comprehensive exploration of **2-Amino-1-naphthol**, a molecule of significant interest to the fields of synthetic chemistry and drug discovery. As a Senior Application Scientist, my goal is not merely to present data, but to provide a narrative that connects this compound's fundamental structure to its practical utility. **2-Amino-1-naphthol**, with its fused aromatic rings and dual functional groups—an amine and a hydroxyl—presents a unique electronic and steric environment. This guide will deconstruct its chemical personality, from its physical properties and spectral signature to its synthesis and pivotal role as a precursor to a range of bioactive molecules. For the researcher and drug development professional, understanding the nuances of such a scaffold is paramount for innovating novel molecular architectures.

Core Molecular Identity: Structure and Physicochemical Properties

The foundation of **2-Amino-1-naphthol**'s utility lies in its distinct structure. It is an isomer of aminonaphthol, featuring a naphthalene core substituted with an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 1.^[1] This specific arrangement dictates its reactivity, solubility, and potential for hydrogen bonding.

The IUPAC name for this compound is 2-aminonaphthalen-1-ol.^[1] Its core identifiers are essential for any laboratory setting.

- CAS Number: 606-41-7 (for the free base)^{[1][2]}

- Molecular Formula: C₁₀H₉NO[1][2]
- Molecular Weight: 159.18 g/mol [1]

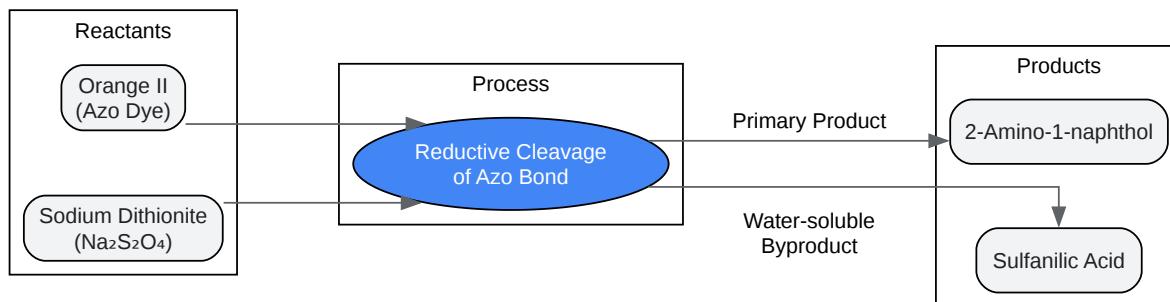
The hydrochloride salt (**2-Amino-1-naphthol** hydrochloride, CAS No. 41772-23-0) is also a common and often more stable form for storage and handling.[3][4][5]

Caption: Chemical structure of **2-Amino-1-naphthol**.

Physicochemical Data Summary

The physical properties of a compound are the first gateway to understanding its behavior in experimental settings. The data below has been aggregated for clarity.

Property	Value	Source(s)
Appearance	White to gray or brown powder/crystal	
Melting Point	160-163 °C	[2]
Boiling Point	255-265 °C	[2]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.	[6][7]
Topological Polar Surface Area (TPSA)	46.25 Å ²	[3]
LogP	~1.9 - 2.55	[1][3]


The TPSA and LogP values are particularly insightful for drug development professionals. A TPSA of 46.25 Å² suggests good potential for cell membrane permeability. The LogP value indicates a balanced lipophilicity, a desirable trait for many drug candidates, allowing for sufficient solubility in both aqueous and lipid environments.

Synthesis and Reactivity: A Practical Perspective

From a synthetic standpoint, **2-Amino-1-naphthol** is most reliably prepared via the reduction of an intermediate derived from 2-naphthol (β -naphthol). The causality behind this choice is rooted in the high reactivity and availability of 2-naphthol. Direct amination is often problematic, leading to mixtures of products. A common and historically significant route involves the reduction of an azo dye, such as Orange II.[8][9]

The core logic of this process involves two key transformations:

- **Azo Coupling:** 2-naphthol is coupled with a diazonium salt (derived from sulfanilic acid in the case of Orange II) to form a stable, easily handled azo compound.
- **Reductive Cleavage:** The azo bond ($-N=N-$) is then cleaved using a reducing agent, typically sodium dithionite (sodium hydrosulfite), to yield the desired aminonaphthol and a sulfonated amine byproduct.[8][9]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from Orange II to **2-Amino-1-naphthol**.

Representative Laboratory Protocol: Reduction of Orange II

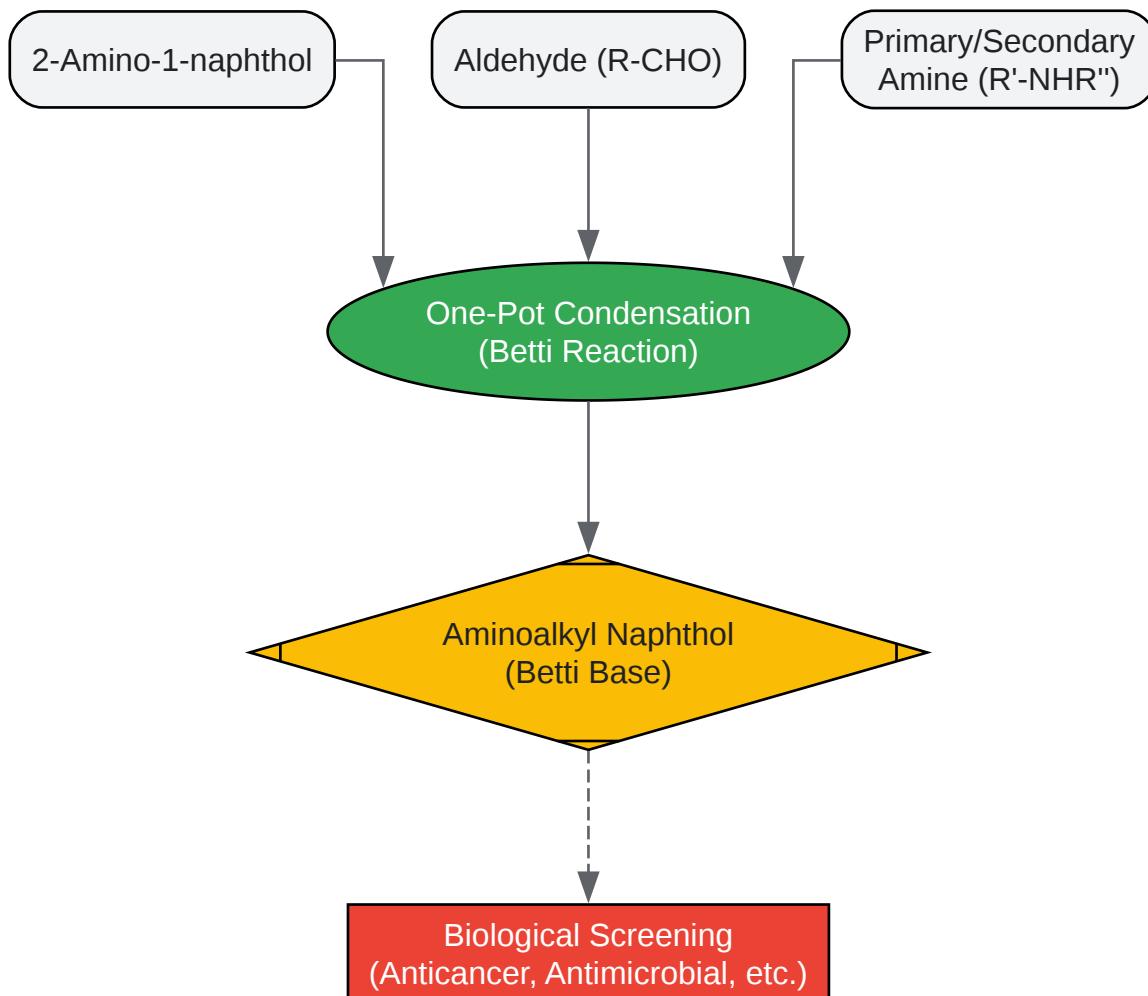
This protocol is adapted from established methodologies and serves as a self-validating system where the color change provides a clear indication of reaction progress.[8][9]

- Dissolution: In a suitable reaction vessel, dissolve Orange II in hot water (approx. 85 °C) to create a deep red solution.
- Reduction: While stirring vigorously, add sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) portion-wise. The key observational checkpoint is the color change: the solution will transition from red to orange and finally to a yellow suspension as the insoluble **2-Amino-1-naphthol** precipitates.
- Isolation: Cool the reaction mixture and collect the precipitated solid by vacuum filtration.
- Washing: Wash the filter cake thoroughly with cold water to remove the soluble sulfanilic acid byproduct and any remaining salts.
- Drying: Dry the product, preferably under vacuum or in a desiccator. It is crucial to note that **2-Amino-1-naphthol** is sensitive to air and light, tending to darken over time due to oxidation.^[9] For long-term storage, an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) is recommended.^{[3][4]}

Applications in Drug Discovery and Chemical Synthesis

While **2-Amino-1-naphthol** has applications in dye synthesis, its primary value for the target audience of this guide is as a versatile intermediate for pharmacologically active compounds.
[\[10\]](#)

The Betti Reaction: A Gateway to Bioactive Scaffolds


A cornerstone application is its use in the Betti reaction, a one-pot, three-component condensation of a naphthol, an aldehyde, and an amine.^{[11][12]} This reaction is a powerful tool for generating molecular diversity, producing a class of compounds known as aminoalkyl naphthols or "Betti bases."

These Betti bases are not mere synthetic curiosities; they are pharmacologically relevant. Research has demonstrated their potential as:

- Antimicrobial Agents: Derivatives have shown activity against a range of bacterial and fungal pathogens, including multidrug-resistant (MDR) strains.^[13]

- Anticancer Agents: Certain aminobenzylnaphthols have exhibited cytotoxic properties against cancer cell lines, inducing apoptosis.[12]
- Antiviral and Antiparasitic Agents: The naphthalene core combined with the aminoalkyl side chain has been explored for various other therapeutic applications.[14]

The functionalization of a drug with an amino acid moiety via this reaction can improve its delivery to target tissues and enhance cytotoxic properties.[12]

[Click to download full resolution via product page](#)

Caption: Workflow for generating Betti bases for drug discovery.

Analytical Characterization

Accurate characterization is non-negotiable in research and development. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of **2-Amino-1-naphthol**.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing purity. A reverse-phase method is typically effective.

Protocol: Reverse-Phase HPLC Analysis[\[15\]](#)

- Column: C18 reverse-phase column (e.g., Newcrom R1).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.
- Detection: UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (typically in the 230-250 nm range).
- Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent.
- Injection & Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.

Spectroscopic Profile

- ¹H NMR: The proton NMR spectrum of a related compound like 2-naphthol shows a characteristic pattern of signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the seven protons on the naphthalene ring, and a distinct signal for the hydroxyl proton. [\[16\]](#)[\[17\]](#) For **2-Amino-1-naphthol**, one would expect a similar aromatic region plus signals for the amine protons.
- IR Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see a broad band in the 3200-3400 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, and C=C stretching vibrations from the aromatic ring appear in the 1500-1600 cm⁻¹ region.[\[18\]](#)

- UV-Vis Spectroscopy: The electronic spectra typically show strong absorbance bands in the UV region (230-350 nm) corresponding to π - π^* transitions within the conjugated naphthalene system.[\[18\]](#)

Safety, Handling, and Storage

As a responsible scientist, proper handling is critical. While the free base has its own safety profile, the hydrochloride salt is commonly used and has well-documented handling procedures.

- Hazards: May cause skin, eye, and respiratory irritation. Some aminonaphthol isomers are suspected of causing genetic defects.[\[19\]](#)[\[20\]](#) It is crucial to consult the specific Safety Data Sheet (SDS) for the exact form being used.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[\[20\]](#)[\[23\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.[\[23\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and light.[\[3\]](#)[\[22\]](#) The recommended storage temperature is often refrigerated (e.g., 4°C).[\[4\]](#)

Conclusion

2-Amino-1-naphthol is more than just a chemical entry in a catalog; it is a versatile platform for innovation. Its dual functionality on a rigid aromatic scaffold provides a predictable yet highly adaptable starting point for complex molecular design. From its straightforward synthesis via reductive cleavage to its powerful application in multicomponent reactions like the Betti synthesis, **2-Amino-1-naphthol** offers chemists a reliable tool to build libraries of compounds with significant biological potential. By understanding its core properties, reactivity, and handling requirements, researchers and drug development professionals can effectively harness its capabilities to advance the frontiers of science.

References

- ChemScene. 41772-23-0 | **2-Amino-1-naphthol** Hydrochloride.

- TCI AMERICA. **2-Amino-1-naphthol** Hydrochloride | 41772-23-0.
- Guidechem. **2-amino-1-naphthol** 606-41-7.
- USBio. 260388 **2-Amino-1-naphthol** hydrochloride CAS: 41772-23-0.
- Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride.
- PubChem. 2-Amino-1-naphthalenol | C10H9NO | CID 39038.
- Sigma-Aldrich. **2-Amino-1-naphthol** hydrochloride AldrichCPR.
- ChemicalBook. **2-AMINO-1-NAPHTHOL** HYDROCHLORIDE (cas 41772-23-0) SDS/MSDS download.
- International Journal of Current Microbiology and Applied Sciences. A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
- ChemicalBook. **2-AMINO-1-NAPHTHOL** | 42884-33-3.
- Sigma-Aldrich.
- Google Patents. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.
- Solubility of Things. 2-Aminonaphthalene.
- ResearchGate. Synthesis of 1-(amino(2-aminophenyl)methyl)-2-naphthol 87.
- Cole-Parmer. Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride, Tech., 90%.
- DC Fine Chemicals.
- Fisher Scientific.
- National Institutes of Health (NIH). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphthol, Benzaldehydes, and α -Aminoacids via the Betti Reaction.
- Wikipedia. 2-Naphthol.
- Sciencemadness.org. Synthesis of 1-amino-2-naphthol.
- PubChem. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670.
- SIELC Technologies. **2-Amino-1-naphthol**.
- Nature. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
- MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches.
- ResearchGate. H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine | Request PDF.
- ChemicalBook. 2-Naphthol(135-19-3) 1H NMR spectrum.
- YouTube. Example IR and NMR analysis of 2-naphthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-1-naphthalenol | C10H9NO | CID 39038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. usbio.net [usbio.net]
- 5. 2-アミノ-1-ナフトール ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Synthesis of 1-amino-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α -Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-Amino-1-naphthol | SIELC Technologies [sielc.com]
- 16. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. fishersci.com [fishersci.com]
- 21. guidechem.com [guidechem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Foreword: Understanding a Versatile Naphthyl Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1222171#2-amino-1-naphthol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1222171#2-amino-1-naphthol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com